Benzene, (2,3-dichloropropoxy)-
Description
Benzene, (2,3-dichloropropoxy)- (CAS RN: 39736-21-5) is an organochlorine compound with the molecular formula C₉H₁₀Cl₂O and an average molecular mass of 205.078 g/mol . Structurally, it consists of a benzene ring linked to a 2,3-dichloropropoxy group (–O–CH₂–CHCl–CH₂Cl). The dichlorinated propoxy chain introduces steric hindrance and electronic effects, influencing its reactivity and physical properties.
Properties
CAS No. |
39736-21-5 |
|---|---|
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,3-dichloropropoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
CCMFAWFFOGTVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,3-dichloropropoxy)- typically involves the reaction of benzene with 2,3-dichloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,3-dichloropropanol is replaced by the benzene ring.
Industrial Production Methods: In an industrial setting, the production of Benzene, (2,3-dichloropropoxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, (2,3-dichloropropoxy)- can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution: Products include halogenated or nitrated derivatives of Benzene, (2,3-dichloropropoxy)-.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products can include alcohols or alkanes.
Scientific Research Applications
Chemistry: Benzene, (2,3-dichloropropoxy)- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a model compound to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: While not directly used as a drug, Benzene, (2,3-dichloropropoxy)- can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, (2,3-dichloropropoxy)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. The pathways involved include the activation of cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of benzene, (2,3-dichloropropoxy)- and related compounds:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Features |
|---|---|---|---|---|---|
| Benzene, (2,3-dichloropropoxy)- | 39736-21-5 | C₉H₁₀Cl₂O | 205.078 | –O–CH₂–CHCl–CH₂Cl | Dichlorinated alkoxy chain; moderate polarity |
| Benzene, (3-bromopropoxy) | Not provided | C₉H₁₁BrO | ~215.05 (estimated) | –O–CH₂–CH₂–CH₂Br | Bromine substituent; higher leaving-group ability |
| 3-(2,6-Dichlorophenoxy)-1-propyne | 3598-66-1 | C₉H₆Cl₂O | 201.05 | –O–C₆H₃Cl₂ linked to propargyl (–C≡CH) | Triple bond; electron-withdrawing dichlorophenoxy |
| Benzene, [[3-chloro-2-(chloromethoxy)propoxy]methyl]- | 148173-20-0 | C₁₁H₁₄Cl₂O₂ | 249.13 | –O–CH(CH₂Cl)–O–CH₂Cl–CH₃ | Methoxy and dichloro groups; increased complexity |
| 1,2,3-Trichlorobenzene | 87-61-6 | C₆H₃Cl₃ | 181.45 | Cl substituents on benzene ring | Direct ring chlorination; high electronegativity |
Key Comparative Analysis
Halogen Substituent Effects
Benzene, (2,3-dichloropropoxy)- vs. Benzene, (3-bromopropoxy):
The brominated analog (C₉H₁₁BrO) replaces chlorine with bromine on the propoxy chain. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance its leaving-group ability in nucleophilic substitution reactions . However, the absence of a second halogen (as in 2,3-dichloro) reduces steric hindrance and electronic withdrawal effects.Comparison with 1,2,3-Trichlorobenzene:
Unlike benzene, (2,3-dichloropropoxy)-, trichlorobenzene (C₆H₃Cl₃) features chlorine atoms directly attached to the aromatic ring. This direct substitution increases ring electron withdrawal, making it less reactive in electrophilic aromatic substitution but more resistant to oxidation .
Functional Group Complexity
- 3-(2,6-Dichlorophenoxy)-1-propyne (CAS 3598-66-1): This compound combines a dichlorophenoxy group with a propargyl (–C≡CH) moiety. In contrast, benzene, (2,3-dichloropropoxy)- lacks unsaturated bonds, favoring reactions like hydrolysis or nucleophilic substitution.
Benzene, [[3-chloro-2-(chloromethoxy)propoxy]methyl]- (CAS 148173-20-0): With a methoxy group and additional chlorine on the propoxy chain (C₁₁H₁₄Cl₂O₂), this compound exhibits higher molecular weight and polarity compared to the target compound. The methoxy group may improve solubility in polar solvents but could also reduce thermal stability .
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